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molecular formula C9H5BrN2O2 B2844604 4-Bromo-8-nitroisoquinoline CAS No. 677702-62-4

4-Bromo-8-nitroisoquinoline

Cat. No. B2844604
M. Wt: 253.055
InChI Key: KPCPLMDZUBRAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482342B2

Procedure details

Under argon, at room temperature, 65% HNO3 (200 mmol, 13.85 ml) is added in small portions to a solution of 4-bromoisoquinoline (100 mmol, 21.24 g) in 36N H2SO4 (50 ml). The reaction mixture is stirred for 3 h at room temperature. It is cooled to 0° C. and is then diluted with water. A yellow precipitate forms. It is filtered. The pH of the filtrate is adjusted to pH 10 by slow addition of 5N NaOH. The white precipitate which appears is extracted with CH2Cl2. This organic solution is washed with brine, dried over Na2SO4 and then evaporated under vacuum. The residue is purified by eluting on silica gel with an AcOEt/petroleum ether mixture. The purified product is recrystallized from absolute ethanol (EtOH).
Name
Quantity
13.85 mL
Type
reactant
Reaction Step One
Quantity
21.24 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[N:8][CH:7]=1>OS(O)(=O)=O.O>[Br:5][C:6]1[C:15]2[C:10](=[C:11]([N+:1]([O-:4])=[O:2])[CH:12]=[CH:13][CH:14]=2)[CH:9]=[N:8][CH:7]=1

Inputs

Step One
Name
Quantity
13.85 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
21.24 g
Type
reactant
Smiles
BrC1=CN=CC2=CC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
It is filtered
ADDITION
Type
ADDITION
Details
The pH of the filtrate is adjusted to pH 10 by slow addition of 5N NaOH
EXTRACTION
Type
EXTRACTION
Details
The white precipitate which appears is extracted with CH2Cl2
WASH
Type
WASH
Details
This organic solution is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified
WASH
Type
WASH
Details
by eluting on silica gel with an AcOEt/petroleum ether mixture
CUSTOM
Type
CUSTOM
Details
The purified product is recrystallized from absolute ethanol (EtOH)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CN=CC2=C(C=CC=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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